
4-Phenylbenzyl isothiocyanate
Overview
Description
4-Phenylbenzyl isothiocyanate is an aromatic isothiocyanate (ITC) characterized by a benzyl group substituted with a phenyl ring at the 4-position. ITCs are electrophilic compounds known for their reactivity with thiols and amines, enabling diverse biological and chemical applications, including antimicrobial activity, chemoprevention, and protein labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-phenylbenzylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines, followed by desulfurization to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using primary amines and thiophosgene. The reaction is carried out in a solvent such as dimethylbenzene under nitrogen protection to ensure safety and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
4-Phenylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It exhibits antimicrobial properties and is used in studies related to pathogen inhibition.
Medicine: Its anticancer properties make it a candidate for cancer research and drug development.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays
Mechanism of Action
4-Phenylbenzyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Allyl isothiocyanate
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct bioactive properties. Unlike other isothiocyanates, it has shown significant potential in cancer research due to its ability to selectively target cancer cells .
Comparison with Similar Compounds
Structural and Chemical Properties
The electrophilicity of the isothiocyanate group (-N=C=S) is critical for its reactivity. Substitutions on the aromatic ring modulate electron density, altering electrophilicity and stability:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) increase stability but may reduce electrophilic reactivity .
- Bulky substituents (e.g., tert-butyl) hinder interactions with protein targets .
Antimicrobial Activity
- BITC and PEITC: Exhibit strong antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with BITC showing MIC values of 0.61 mM (S. aureus) and 4.88 mM (Listeria monocytogenes) . The phenyl group enhances antimicrobial potency compared to alkyl ITCs.
- 4-Methoxybenzyl ITC: Limited antimicrobial data, but reduced electrophilicity likely lowers activity compared to BITC .
Chemopreventive and Neuroprotective Roles
- BITC : Demonstrated chemopreventive properties against cancer via induction of antioxidant enzymes .
- Wasabi-derived ITCs (e.g., 6-MSITC) : Enhance neuroprotection through Nrf2-mediated pathways, suggesting aromatic ITCs may share similar mechanisms .
Stability and Reactivity
- Electrophilicity : BITC’s high electrophilicity drives TRPA1 activation, while benzyl thiocyanate (single S-C bond) fails to activate the receptor due to reduced electrophilicity .
- Volatility : Allyl ITC (AITC) is highly volatile, whereas aromatic ITCs like BITC exhibit greater stability, making them suitable for controlled-release applications .
Biological Activity
4-Phenylbenzyl isothiocyanate (PBITC) is a compound derived from cruciferous vegetables, particularly those containing glucosinolates. It exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of PBITC, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : CHNS
- Molecular Weight : 225.31 g/mol
- CAS Number : 24946387
Anticancer Properties
PBITC has garnered attention for its potential as a chemopreventive agent. Research indicates that isothiocyanates, including PBITC, can modulate various signaling pathways involved in cancer progression.
- Mechanisms of Action :
- Induction of Phase II Detoxification Enzymes : PBITC enhances the expression of enzymes that detoxify carcinogens, such as glutathione S-transferase (GST) and quinone reductase .
- Apoptosis Induction : Studies have demonstrated that PBITC can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : PBITC has been shown to cause cell cycle arrest at the G2/M phase in several cancer cell lines, inhibiting proliferation .
Antimicrobial Activity
PBITC exhibits notable antimicrobial properties against various pathogens. It has been reported to have:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : Inhibits the growth of fungi, making it a candidate for agricultural applications .
Anti-inflammatory Effects
Research indicates that PBITC may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress.
- Mechanism : It modulates the NF-κB signaling pathway, which is crucial in regulating inflammatory responses .
Study on Cancer Cell Lines
A study published in Frontiers in Nutrition investigated the effects of PBITC on human colorectal cancer cells. The results showed that PBITC significantly inhibited cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential use of PBITC in dietary interventions for cancer prevention .
Antimicrobial Efficacy Against Pathogens
In a laboratory setting, PBITC was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM. This suggests its potential application as a natural preservative in food products .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-phenylbenzyl isothiocyanate, and how do reaction conditions influence yield?
Synthesis typically involves converting primary amines or thiocarbamides to isothiocyanates. For example, thiocarbanilide derivatives can react with phosphorus pentoxide or dilute sulfuric acid under controlled temperatures (60–80°C) to form isothiocyanates . Alternative routes include using ammonium dithiocarbamates with metal sulfates (e.g., copper or zinc sulfate) or ethyl chlorocarbonate, which require inert atmospheres to prevent hydrolysis . Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., CuSO₄ for faster kinetics), and solvent polarity (e.g., dichloromethane vs. DMF) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation includes:
- FT-IR : Confirm the thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹ and isothiocyanate (-NCS) peak at ~2050–2150 cm⁻¹ .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and benzylic CH₂ protons (δ 4.5–5.0 ppm). ¹³C NMR detects the isothiocyanate carbon at ~130–135 ppm .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS to detect [M+H]⁺ ions, ensuring >95% purity .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing derivatization protocols involving this compound?
Employ factorial design to screen critical parameters (e.g., pH, temperature, reagent molar ratios) and central composite design for response surface modeling. For example, in histamine derivatization studies, optimal conditions were identified at pH 6.9, 28 µL triethylamine, and 35 µL isothiocyanate, achieving a detection limit of 0.36 µg/mL . Include replication to assess reproducibility and ANOVA to identify statistically significant factors.
Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic addition) affect the stability of this compound in aqueous media?
Hydrolysis dominates in neutral/basic conditions, converting isothiocyanates to thioureas or amines, while acidic conditions (<pH 3) stabilize the -NCS group. Kinetic studies using UV-Vis (monitoring absorbance at ~250 nm) reveal a half-life of <2 hours at pH 7.4, necessitating anhydrous solvents (e.g., THF) for long-term storage . Additives like molecular sieves or stabilizers (e.g., BHT) can mitigate degradation .
Q. What mechanistic insights guide the stereospecific synthesis of thiourea derivatives from this compound?
The reaction follows an SN2 mechanism where the amine’s lone pair attacks the electrophilic carbon in -NCS. Steric hindrance from the benzyl group influences regioselectivity, favoring para-substitution in aromatic systems. Chiral HPLC or polarimetry can confirm enantiomeric excess in products, as demonstrated in TRPV1 antagonist syntheses .
Q. Methodological & Analytical Challenges
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from:
- Purity variability : Validate compounds via orthogonal techniques (e.g., elemental analysis + LC-MS).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1% v/v).
- Metabolic instability : Use stability-indicating assays (e.g., microsomal incubation + HPLC) to differentiate intrinsic activity from artifact .
Q. What strategies enhance the compatibility of this compound in DNA-encoded library (DEL) synthesis?
- In situ conversion : Generate isothiocyanates from DNA-conjugated amines using mild thiophosgene analogs (e.g., thiocarbonyl diimidazole) to avoid strand cleavage .
- Solid-phase synthesis : Immobilize intermediates on Wang resin to simplify purification and minimize side reactions .
Q. Safety & Environmental Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and fume hoods (vapor pressure: ~0.1 mmHg at 25°C).
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Collect in halogen-resistant containers for incineration (water hazard class 3) .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVWCRZNUFESFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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